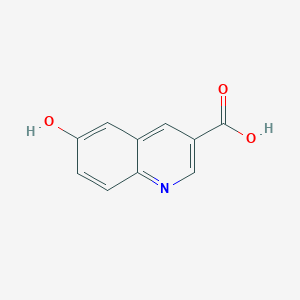

6-Hydroxyquinoline-3-carboxylic acid

Übersicht

Beschreibung

6-Hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of 6-Hydroxyquinoline-3-carboxylic acid and its analogs involves several reactions including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .Molecular Structure Analysis

The molecular structure of 6-Hydroxyquinoline-3-carboxylic acid was determined using various spectroscopic techniques. The IR spectrum showed characteristic peaks for acid-OH, C-H stretch, acidic C=O, imine C=N, and aromatic C=C . The NMR spectrum provided information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

6-HQCA has garnered attention for its potential as an anticancer agent. Studies have shown that it inhibits cancer cell growth by interfering with cellular processes. For instance, the compound 5,7-dibromo-8-hydroxyquinoline demonstrated promising anticancer activity against HeLa, HT29, and C6 cell lines . Researchers continue to explore its mechanisms and evaluate its efficacy in various cancer types.

Safety and Hazards

While specific safety and hazard information for 6-Hydroxyquinoline-3-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, have a broad range of biological activities and have been explored for their potential in drug discovery . Future research could focus on further exploring the therapeutic value of these compounds and developing them into potent lead compounds for various pharmacological applications .

Wirkmechanismus

Target of Action

6-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities . . Quinoline derivatives are known to interact with a diverse range of targets due to their versatile binding properties .

Mode of Action

Quinoline derivatives are known to exhibit both electrophilic and nucleophilic substitution reactions . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

Biochemical Pathways

Quinoline derivatives are known to have a significant impact on various biological and pharmaceutical activities .

Pharmacokinetics

Compounds containing the 8-hydroxyquinoline moiety are known to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

The synthesis and functionalization of quinoline derivatives have been explored using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Eigenschaften

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

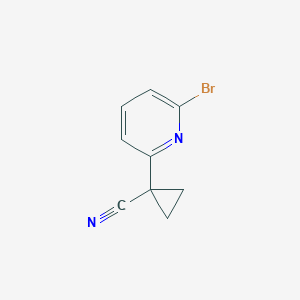

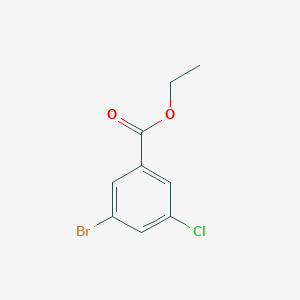

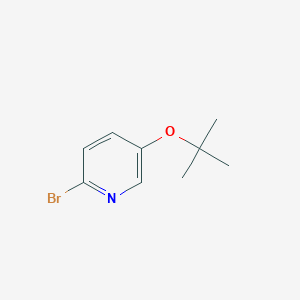

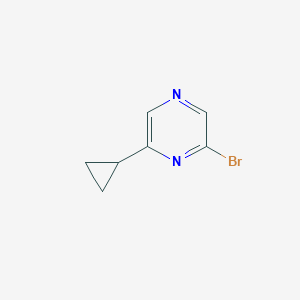

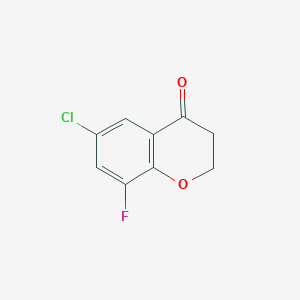

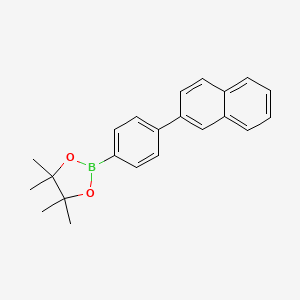

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)

![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)